2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of bromine and nitro groups in its structure makes it a versatile compound in various chemical reactions and applications. This compound is of interest in the fields of medicinal chemistry, organic synthesis, and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 5-nitropyridine under specific conditions. One common method includes:
Starting Materials: 4-bromo-1H-pyrazole and 5-nitropyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, often around 100-120°C, for several hours to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide (NaOH), and solvents like ethanol or DMF.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group, resulting in 2-(4-amino-1H-pyrazol-1-yl)-5-nitropyridine.
Oxidation: Introduction of additional functional groups such as hydroxyl or carboxyl groups.
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro and bromo groups can influence its reactivity and interaction with biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine.
5-nitropyridine: Another precursor used in the synthesis.
2-(4-bromo-1H-pyrazol-1-yl)aniline: A structurally similar compound with an aniline group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of the pyrazole and pyridine rings with both bromine and nitro substituents. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-3-11-12(5-6)8-2-1-7(4-10-8)13(14)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZERSAXEXQDQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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